molecular formula C20H21NO4 B2610075 7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide CAS No. 1797183-63-1

7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2610075
CAS No.: 1797183-63-1
M. Wt: 339.391
InChI Key: LNQYAEARHCMXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of this compound is a benzofuran ring with various substitutions . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include free radical cyclization and proton quantum tunneling . These reactions are used to construct the benzofuran ring, which is a key step in the synthesis of these compounds .

Mechanism of Action

7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is located in the brain and is responsible for regulating mood, perception, and cognition. When this compound binds to the 5-HT2A receptor, it activates a cascade of signaling pathways that ultimately lead to the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that it may cause changes in the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It may also affect the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in mood and emotion regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows researchers to study the effects of hallucinogenic compounds on this receptor with high specificity. However, one limitation is the potential for adverse effects, such as seizures and cardiovascular complications, which can make it difficult to conduct experiments in vivo.

Future Directions

For research on 7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide include further investigation into its potential therapeutic applications, as well as its effects on other serotonin receptors and neurotransmitter systems. Additionally, more research is needed to understand the long-term effects of this compound on the brain and behavior, as well as the potential risks associated with its use.

Synthesis Methods

The synthesis of 7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxy-1-(2-nitroprop-1-enyl)benzene. This compound is then reduced to 2-methoxy-1-(2-nitropropyl)benzene, which is reacted with o-tolualdehyde to form 2-methoxy-2-(o-tolyl)ethyl-1-(2-nitropropyl)benzene. This compound is then reduced to 2-methoxy-2-(o-tolyl)ethylamine, which is reacted with 7-methoxy-2-oxo-2H-benzo[b][1,4]oxazin-3-carboxylic acid to form this compound.

Scientific Research Applications

7-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzofuran-2-carboxamide has been used in scientific research to study the effects of hallucinogenic compounds on the brain and behavior. It has been shown to induce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety.

Properties

IUPAC Name

7-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-7-4-5-9-15(13)18(24-3)12-21-20(22)17-11-14-8-6-10-16(23-2)19(14)25-17/h4-11,18H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQYAEARHCMXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.